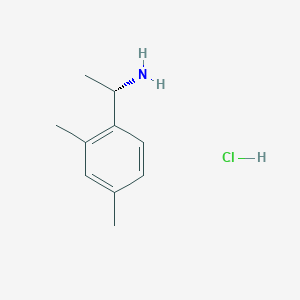

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride

CAS No.: 1305710-73-9

Cat. No.: VC8228718

Molecular Formula: C10H16ClN

Molecular Weight: 185.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1305710-73-9 |

|---|---|

| Molecular Formula | C10H16ClN |

| Molecular Weight | 185.69 |

| IUPAC Name | (1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |

| Standard InChI Key | ZEJOLDFDJBUDBQ-FVGYRXGTSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](C)N)C.Cl |

| SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |

Introduction

(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral organic compound with a specific stereochemistry, indicated by the "(1S)" designation. It is a hydrochloride salt of the amine compound (1S)-1-(2,4-dimethylphenyl)ethanamine. This compound is notable for its applications in chemical synthesis and pharmaceutical research due to its chiral nature and functional groups.

Synthetic Routes:

-

Reduction of Ketones: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the ketone to the amine.

-

Reductive Amination: This involves the reaction of the aldehyde with ammonia or primary amines in the presence of reducing agents.

Applications in Research and Industry

This compound is primarily used as a building block in organic synthesis due to its chiral center and functional groups. It is valuable in the development of pharmaceuticals and other biologically active molecules.

Potential Applications:

-

Pharmaceutical Synthesis: Its chiral nature makes it useful for synthesizing enantiomerically pure pharmaceutical compounds.

-

Biological Studies: It can be used to study the effects of chirality on biological activity.

Chemical Reactions and Interactions

(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.

Types of Reactions:

-

Oxidation: The amine can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).

-

Reduction: It can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

-

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume